2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a fascinating chemical compound known for its distinctive structure and various applications. This compound is part of the purine family, containing a purine core, a crucial component in numerous biochemical processes. The attached ethoxyethyl and methyl groups contribute to its unique properties and reactivity.
Mechanism of Action
Mode of Action
It contains an imidazole ring, which is known to interact with various biological targets and exhibit a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds containing imidazole rings are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the purine core. One common method includes:
Formation of the Purine Core: Starting from guanine or hypoxanthine, various functional groups are introduced through substitution reactions, forming the purine nucleus.
Thioacetamide Group Addition: The thioacetamide group is introduced via nucleophilic substitution, often under basic conditions.
Ethoxyethyl and Methyl Group Attachments: The final steps involve the alkylation of the purine core, where the ethoxyethyl and methyl groups are added using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimizing reaction parameters to ensure high yield and purity. Solvent choice, temperature control, and reaction time are critical factors in the industrial preparation process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction of the compound can affect the purine core, potentially resulting in the opening of the ring structure.
Substitution: The thioacetamide group can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are typical.
Substitution: Halogenated compounds like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) under basic conditions.
Major Products
Oxidation: Depending on the reaction conditions, major products can include ethoxyethyl ketones or aldehydes.
Reduction: Reduced purine derivatives with altered ring structures.
Substitution: Compounds with replaced thioacetamide groups, forming new thioether linkages.
Scientific Research Applications
2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is valuable in various research fields:
Chemistry: Used as an intermediate in synthetic organic chemistry for developing new molecules.
Biology: Studied for its interaction with nucleic acids and proteins, exploring its potential as a biochemical tool.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Employed in material science for developing novel compounds with specific electronic properties.
Comparison with Similar Compounds
Unique Properties
The presence of the ethoxyethyl group provides unique solubility and reactivity.
The thioacetamide linkage contributes to distinct biochemical interactions compared to similar compounds.
Similar Compounds
6-mercaptopurine: A related purine analogue with significant therapeutic uses in leukemia treatment.
Allopurinol: Another purine derivative used to manage gout by inhibiting xanthine oxidase.
Azathioprine: An immunosuppressive drug, structurally similar but with different functional groups, used in organ transplantation and autoimmune diseases.
Conclusion
2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a compound of significant interest due to its unique structure and diverse applications
Properties
IUPAC Name |
2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c1-3-21-5-4-17-8-9(14-12(17)22-6-7(13)18)16(2)11(20)15-10(8)19/h3-6H2,1-2H3,(H2,13,18)(H,15,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWDPLHQCCTPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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